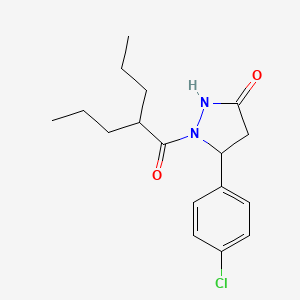
5-(4-Chlorophenyl)-1-(2-propylpentanoyl)pyrazolidin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Chlorophenyl)-1-(2-propylpentanoyl)pyrazolidin-3-one is a synthetic organic compound that belongs to the class of pyrazolidinones. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-1-(2-propylpentanoyl)pyrazolidin-3-one typically involves the reaction of 4-chlorobenzaldehyde with 2-propylpentanoic acid and hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
5-(4-Chlorophenyl)-1-(2-propylpentanoyl)pyrazolidin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, analgesic, or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 5-(4-Chlorophenyl)-1-(2-propylpentanoyl)pyrazolidin-3-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
5-(4-Chlorophenyl)-1-(2-propylpentanoyl)pyrazolidin-3-one: Known for its diverse biological activities.
5-(4-Chlorophenyl)-1-(2-propylpentanoyl)pyrazolidin-3-thione: Similar structure but with a sulfur atom replacing the oxygen in the pyrazolidinone ring.
5-(4-Chlorophenyl)-1-(2-propylpentanoyl)pyrazolidin-3-amine: Contains an amine group instead of a ketone.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the 4-chlorophenyl group, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
特性
CAS番号 |
740812-30-0 |
|---|---|
分子式 |
C17H23ClN2O2 |
分子量 |
322.8 g/mol |
IUPAC名 |
5-(4-chlorophenyl)-1-(2-propylpentanoyl)pyrazolidin-3-one |
InChI |
InChI=1S/C17H23ClN2O2/c1-3-5-13(6-4-2)17(22)20-15(11-16(21)19-20)12-7-9-14(18)10-8-12/h7-10,13,15H,3-6,11H2,1-2H3,(H,19,21) |
InChIキー |
OQOAHJJTTPMKKN-UHFFFAOYSA-N |
正規SMILES |
CCCC(CCC)C(=O)N1C(CC(=O)N1)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



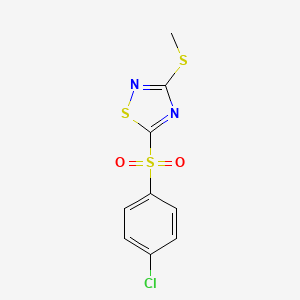
![2-Methyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione](/img/structure/B12906294.png)
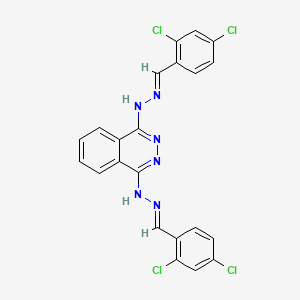

![N-{4-[(Propan-2-yl)amino]-1,2,5-oxadiazol-3-yl}formamide](/img/structure/B12906309.png)
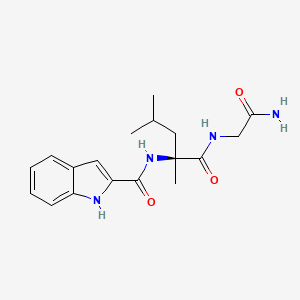
![6-Methyl-5,6-dihydro-4H-cyclopenta[d][1,2]oxazole](/img/structure/B12906329.png)
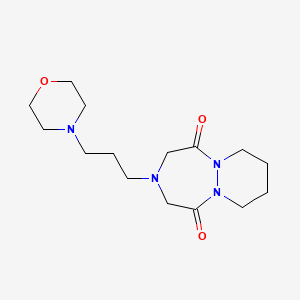
![N-[Ethoxy(phenyl)phosphoryl]glycine](/img/structure/B12906338.png)
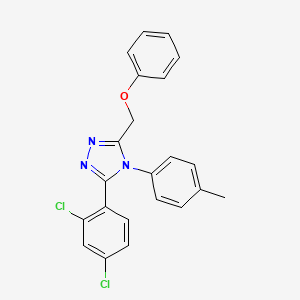
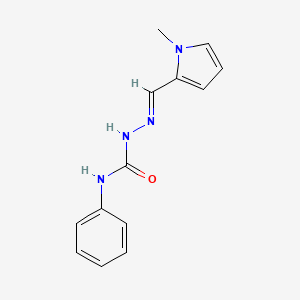
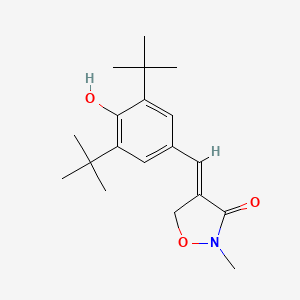
![[6,6'-Biquinoline]-4,4'-dicarboxylicacid, 2,2'-diphenyl-](/img/structure/B12906367.png)
